molecular formula C10H17NO B13274269 3-[(4,4-Dimethylpent-2-yn-1-yl)oxy]azetidine

3-[(4,4-Dimethylpent-2-yn-1-yl)oxy]azetidine

Cat. No.: B13274269
M. Wt: 167.25 g/mol
InChI Key: PYVUHAGPZRGODN-UHFFFAOYSA-N
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Description

3-[(4,4-Dimethylpent-2-yn-1-yl)oxy]azetidine is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol . It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a 4,4-dimethylpent-2-yn-1-yl group attached via an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,4-Dimethylpent-2-yn-1-yl)oxy]azetidine typically involves the reaction of azetidine with 4,4-dimethylpent-2-yn-1-ol in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4,4-Dimethylpent-2-yn-1-yl)oxy]azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the alkyne group.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution at room temperature.

    Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of azides or other substituted azetidines.

Scientific Research Applications

3-[(4,4-Dimethylpent-2-yn-1-yl)oxy]azetidine has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The mechanism of action of 3-[(4,4-Dimethylpent-2-yn-1-yl)oxy]azetidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4,4-Dimethylpent-2-yn-1-yl)oxy]azetidine is unique due to its specific structural features, including the azetidine ring and the 4,4-dimethylpent-2-yn-1-yl group. These features confer distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

3-(4,4-dimethylpent-2-ynoxy)azetidine

InChI

InChI=1S/C10H17NO/c1-10(2,3)5-4-6-12-9-7-11-8-9/h9,11H,6-8H2,1-3H3

InChI Key

PYVUHAGPZRGODN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CCOC1CNC1

Origin of Product

United States

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